molecular formula C35H61NO13 B8114966 Norbornene-PEG12 Propargyl

Norbornene-PEG12 Propargyl

Cat. No.: B8114966
M. Wt: 703.9 g/mol
InChI Key: JIGCEKYFQSBQOY-UHFFFAOYSA-N
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Description

Norbornene-PEG12 Propargyl is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and propargyl groups. This compound is particularly useful in bioconjugation and drug delivery applications due to its ability to undergo click chemistry reactions, which are highly efficient and selective.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG12 Propargyl typically involves the following steps:

    Norbornene Functionalization: Norbornene is functionalized with a polyethylene glycol chain, which enhances its solubility and biocompatibility.

    Propargylation: The terminal end of the polyethylene glycol chain is then modified with a propargyl group. .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Norbornene-PEG12 Propargyl involves its ability to undergo click chemistry reactions, forming stable covalent bonds with target molecules. This property is particularly useful in bioconjugation, where the compound can be used to attach therapeutic agents or imaging probes to biomolecules. The polyethylene glycol chain enhances solubility and biocompatibility, while the norbornene moiety provides a reactive handle for further functionalization .

Comparison with Similar Compounds

Uniqueness: Norbornene-PEG12 Propargyl stands out due to its combination of norbornene, polyethylene glycol, and propargyl groups, which provide a unique set of properties for bioconjugation and drug delivery applications. The specific length of the polyethylene glycol chain (PEG12) offers an optimal balance between solubility and reactivity .

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61NO13/c1-2-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-36-35(37)34-31-32-3-4-33(34)30-32/h1,3-4,32-34H,5-31H2,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGCEKYFQSBQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61NO13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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